molecular formula C22H20N2O3 B238808 2-methoxy-N-{3-[(2-methylbenzoyl)amino]phenyl}benzamide

2-methoxy-N-{3-[(2-methylbenzoyl)amino]phenyl}benzamide

Cat. No. B238808
M. Wt: 360.4 g/mol
InChI Key: UZEOPOSCNGDFEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-N-{3-[(2-methylbenzoyl)amino]phenyl}benzamide, also known as MMB or MMB-FUBINACA, is a synthetic cannabinoid that has gained attention in recent years due to its potential use as a research tool. MMB-FUBINACA is a potent agonist of the CB1 receptor, which is responsible for the psychoactive effects of THC, the primary psychoactive compound in marijuana.

Mechanism Of Action

2-methoxy-N-{3-[(2-methylbenzoyl)amino]phenyl}benzamide-FUBINACA binds to the CB1 receptor, which is found primarily in the brain and is responsible for the psychoactive effects of THC. When 2-methoxy-N-{3-[(2-methylbenzoyl)amino]phenyl}benzamide-FUBINACA binds to the CB1 receptor, it activates a signaling pathway that leads to the release of neurotransmitters such as dopamine and serotonin. This activation of the CB1 receptor is responsible for the psychoactive effects of 2-methoxy-N-{3-[(2-methylbenzoyl)amino]phenyl}benzamide-FUBINACA.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2-methoxy-N-{3-[(2-methylbenzoyl)amino]phenyl}benzamide-FUBINACA are similar to those of THC, the primary psychoactive compound in marijuana. 2-methoxy-N-{3-[(2-methylbenzoyl)amino]phenyl}benzamide-FUBINACA has been shown to produce a range of effects, including euphoria, relaxation, altered perception, and altered time perception. It has also been shown to increase heart rate and blood pressure, which can be dangerous in some individuals.

Advantages And Limitations For Lab Experiments

The advantages of using 2-methoxy-N-{3-[(2-methylbenzoyl)amino]phenyl}benzamide-FUBINACA in lab experiments include its potency and selectivity for the CB1 receptor. 2-methoxy-N-{3-[(2-methylbenzoyl)amino]phenyl}benzamide-FUBINACA is a potent agonist of the CB1 receptor, which makes it useful for studying the effects of CB1 activation. Its selectivity for the CB1 receptor also makes it useful for studying the specific effects of CB1 activation. The limitations of using 2-methoxy-N-{3-[(2-methylbenzoyl)amino]phenyl}benzamide-FUBINACA in lab experiments include its potential for abuse and its potential to produce dangerous side effects.

Future Directions

There are several future directions for 2-methoxy-N-{3-[(2-methylbenzoyl)amino]phenyl}benzamide-FUBINACA research. One direction is to study the effects of 2-methoxy-N-{3-[(2-methylbenzoyl)amino]phenyl}benzamide-FUBINACA on different cell types and tissues to better understand its mechanism of action. Another direction is to develop new drugs that target the CB1 receptor and have fewer side effects than 2-methoxy-N-{3-[(2-methylbenzoyl)amino]phenyl}benzamide-FUBINACA. Finally, research could focus on developing new synthetic cannabinoids that have different effects than 2-methoxy-N-{3-[(2-methylbenzoyl)amino]phenyl}benzamide-FUBINACA and could be used to treat a range of medical conditions.

Synthesis Methods

2-methoxy-N-{3-[(2-methylbenzoyl)amino]phenyl}benzamide-FUBINACA is synthesized by reacting 2-methoxybenzoic acid with 2-methylbenzoyl chloride to produce 2-methoxy-N-(2-methylbenzoyl)benzamide. This intermediate is then reacted with 3-aminophenylboronic acid to produce 2-methoxy-N-{3-[(2-methylbenzoyl)amino]phenyl}benzamide. The synthesis of 2-methoxy-N-{3-[(2-methylbenzoyl)amino]phenyl}benzamide-FUBINACA is relatively simple and can be performed using standard laboratory equipment.

Scientific Research Applications

2-methoxy-N-{3-[(2-methylbenzoyl)amino]phenyl}benzamide-FUBINACA is primarily used as a research tool to study the CB1 receptor and its effects on the body. It has been shown to be a potent agonist of the CB1 receptor, which makes it useful for studying the effects of CB1 activation. 2-methoxy-N-{3-[(2-methylbenzoyl)amino]phenyl}benzamide-FUBINACA has also been used to study the effects of synthetic cannabinoids on the body and to develop new drugs that target the CB1 receptor.

properties

Product Name

2-methoxy-N-{3-[(2-methylbenzoyl)amino]phenyl}benzamide

Molecular Formula

C22H20N2O3

Molecular Weight

360.4 g/mol

IUPAC Name

N-[3-[(2-methoxybenzoyl)amino]phenyl]-2-methylbenzamide

InChI

InChI=1S/C22H20N2O3/c1-15-8-3-4-11-18(15)21(25)23-16-9-7-10-17(14-16)24-22(26)19-12-5-6-13-20(19)27-2/h3-14H,1-2H3,(H,23,25)(H,24,26)

InChI Key

UZEOPOSCNGDFEA-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CC=C3OC

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CC=C3OC

Origin of Product

United States

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